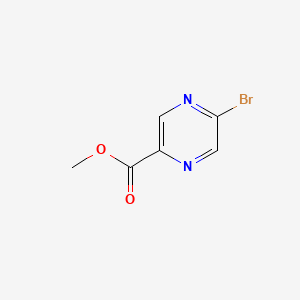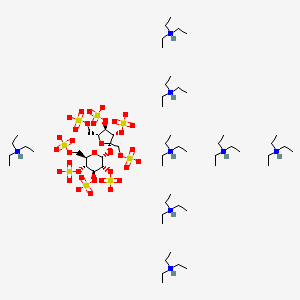
2-(2-Ethenylphenyl)-1,3,2-dioxaborinane
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield. The analysis may also discuss the advantages and disadvantages of the synthesis method.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound. The analysis would discuss the bonding, stereochemistry, and conformation of the molecule.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reaction conditions, the mechanism, the products formed, and the yield. The analysis may also discuss how the structure of the compound influences its reactivity.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions.Aplicaciones Científicas De Investigación
Superior Reagent for Vinylboronate Heck Couplings
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane has been identified as a superior reagent over vinylboronate pinacol ester for Heck versus Suzuki coupling due to its enhanced stability, reactivity, and selectivity, alongside easier preparation and storage methods (Lightfoot et al., 2003).
Stereocontrolled Synthesis of Polyenes
This compound facilitates the stereocontrolled synthesis of 1,6-diphenyl-1,3,5-hexatrienes via a series of Heck, Suzuki-Miyaura, and iododeboronation reactions, demonstrating its utility as a two-carbon vinyl-dianion building block (Lightfoot et al., 2005).
Theoretical Study on Internal Rotation Barriers
Research on the internal rotation barriers of nitro groups in 2-methyl-5-nitro-1,3,2-dioxaborinane provided insights into the conformational preferences and stability of such molecules, contributing to the understanding of their chemical behavior and useful properties (Valiakhmetova et al., 2008).
Reactions with Dinitriles
The reaction of 2-Isobutoxy-4,4,6-trimethyl-1,3,2-dioxaborinane with dinitriles leading to novel derivatives underscores the reagent's versatility and potential for creating complex organic molecules (Kuznetsov et al., 2010).
Aminolysis Leading to β-Keto Amides and β-Enamino Carboxamides
The aminolysis of 4-alkoxy substituted 1,3,2-dioxaborinanes opens a pathway to β-keto amides and β-enamino carboxamides, showcasing the compound's role in synthesizing functionalized organic molecules (Štefane & Polanc, 2007).
Conformational Analysis in the Presence of Ammonia
Investigations into the conformational properties of molecular complexes of 2-methyl-1,3,2-dioxaborinane with ammonia revealed donor-acceptor and hydrogen bonding interactions, contributing to our understanding of its structural behavior (Valiakhmetova et al., 2009).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes information on toxicity, environmental impact, handling precautions, and disposal methods.
Direcciones Futuras
This involves discussing potential future research directions. It could include potential applications, modifications to improve the properties of the compound, or new synthesis methods.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
2-(2-ethenylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO2/c1-2-10-6-3-4-7-11(10)12-13-8-5-9-14-12/h2-4,6-7H,1,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSCLPUPBPJGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657042 | |
| Record name | 2-(2-Ethenylphenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethenylphenyl)-1,3,2-dioxaborinane | |
CAS RN |
850567-61-2 | |
| Record name | 2-(2-Ethenylphenyl)-1,3,2-dioxaborinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Ethenylphenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,2-Dioxaborinane, 2-(2-ethenylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B1418279.png)
![N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418281.png)
![3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418282.png)
![3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418283.png)
![3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418284.png)
![3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418285.png)
![3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418287.png)
![N-[(E)-Amino(hydroxyimino)methyl]benzamide](/img/structure/B1418291.png)
![Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate](/img/structure/B1418293.png)
![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)


![4-(3-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1418299.png)
